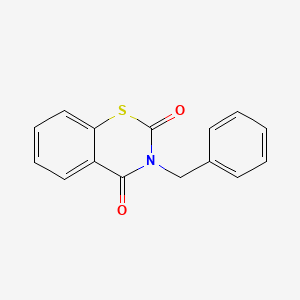

3-benzyl-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione

描述

Structure

3D Structure

属性

IUPAC Name |

3-benzyl-1,3-benzothiazine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c17-14-12-8-4-5-9-13(12)19-15(18)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCFNQAXDMOPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzyl alcohol with benzyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

化学反应分析

Types of Reactions

3-Benzyl-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or benzothiazine ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro and tetrahydro derivatives.

Substitution: Various substituted benzothiazine derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that several 1,4-benzothiazine derivatives possess broad-spectrum antibacterial action against both Gram-positive and Gram-negative bacteria . Specifically, 3-benzyl-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione has shown potential in treating infections caused by resistant strains of bacteria.

1.2 Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In various studies, thiazine derivatives have demonstrated the ability to reduce inflammation in animal models, suggesting their potential use in treating inflammatory diseases . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

1.3 Analgesic Effects

In addition to anti-inflammatory properties, compounds similar to this compound have been evaluated for analgesic effects. These compounds could be beneficial in pain management therapies due to their ability to modulate pain pathways effectively .

Pharmacological Applications

2.1 Antiviral Activity

Recent studies have explored the antiviral properties of thiazine derivatives against various viruses. For example, certain benzothiazine compounds have shown activity against the feline immunodeficiency virus and other viral pathogens in vitro . This suggests a broader application in virology and the potential development of antiviral medications.

2.2 Anticancer Potential

There is emerging interest in the anticancer properties of benzothiazine derivatives. Preliminary studies indicate that these compounds may inhibit tumor cell proliferation and induce apoptosis in cancer cells through various mechanisms . Further research is needed to elucidate these mechanisms and confirm efficacy in clinical settings.

Synthesis and Structural Studies

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for better yield and purity. The structural characterization is crucial for understanding its reactivity and interaction with biological targets. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are commonly employed to confirm the structure and study its interactions at the molecular level .

Case Studies

作用机制

The mechanism of action of 3-benzyl-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

相似化合物的比较

Comparison with 1,3-Benzoxazines

1,3-Benzoxazines (e.g., 3-benzyl-3,4-dihydro-2H-1,3-benzoxazine) share a similar backbone but replace sulfur with oxygen at position 1. This substitution alters electronic properties:

Table 1: Key Differences Between Benzothiazine and Benzoxazine Derivatives

Comparison with Thiazolidine-2,4-diones

Thiazolidine-2,4-diones (e.g., Rosiglitazone) are five-membered rings with antidiabetic activity. Key contrasts include:

Table 2: Pharmacological Comparison

| Parameter | Benzothiazine-2,4-dione | Thiazolidine-2,4-dione (Rosiglitazone) |

|---|---|---|

| Target | PPAR-γ (hypothetical) | PPAR-γ (confirmed) |

| Glucose-lowering | Not tested | Yes |

| Toxicity (2000 mg/kg) | No observed toxicity | High risk |

Comparison with Benzothiadiazine-1,1-diones

Benzothiadiazines (e.g., 3-(6-fluoro-4-oxochromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione) feature an additional nitrogen atom, forming a 1,2,4-benzothiadiazine core. Differences include:

- Bioactivity : Benzothiadiazines often exhibit antimicrobial or anticancer activity, while benzothiazines are unexplored in these domains but may share antiradical properties due to the dione moiety .

- Synthesis : Benzothiadiazines require multi-step routes involving chromenyl or fluorophenyl groups, whereas benzothiazines can be synthesized via carbodiimide-mediated condensation, offering scalability .

Antioxidant Activity

Benzothiazine’s dione group may confer antiradical activity, as seen in oxazine analogs. For example, 3-hydroxy-3-aryl oxazines show moderate DPPH radical scavenging (IC50 ~50–100 µM), comparable to Trolox.

Targeted Drug Design

3-(2,6-Dioxopiperidin-3-yl)-benzoxazine-2,4-dione analogs () demonstrate utility in androgen receptor degradation. Replacing oxygen with sulfur in benzothiazine may enhance binding affinity to proteolysis-targeting chimeras (PROTACs) due to sulfur’s nucleophilic character .

生物活性

3-Benzyl-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione is a heterocyclic compound known for its diverse biological activities. This compound belongs to the benzothiazine family and has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its molecular formula is , and it features a unique structure that contributes to its biological properties.

The compound exhibits a variety of chemical reactivities including:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions yield dihydro or tetrahydro derivatives.

- Substitution : Electrophilic and nucleophilic substitutions can occur at various positions on the benzyl or benzothiazine rings.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, certain analogs have shown efficacy against a range of bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 100 µg/mL against various pathogens .

2. Anticancer Properties

The anticancer potential of this compound has been explored through various assays. It has been reported to inhibit cancer cell proliferation in vitro, with IC50 values indicating potent activity against specific cancer cell lines. For example, some derivatives exhibit IC50 values below 500 nM against resistant cancer cells .

3. Anti-inflammatory Effects

In vivo studies have indicated that compounds within this class can reduce inflammation markers significantly. The anti-inflammatory activity was assessed through various models, showing reductions in edema and inflammatory cytokines .

4. Other Biological Activities

Additional studies have suggested potential activities in areas such as:

- Antitubercular : Some derivatives show promise against Mycobacterium tuberculosis.

- Antimalarial : Certain analogs have demonstrated activity against Plasmodium species.

- Antidiabetic and Anti-Alzheimer : Emerging research points towards possible effects in managing diabetes and neurodegenerative conditions .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by forming stable complexes, thus blocking their catalytic functions. The exact pathways depend on the modifications made to the compound and the biological context.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazine derivatives. Modifications on the benzyl group or the benzothiazine ring can significantly influence potency and selectivity for particular targets.

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Generally enhance anticancer activity |

| Hydroxyl groups | Improve solubility and bioavailability |

| Alkyl substitutions | Affect antimicrobial potency |

Case Studies

- Anticancer Activity : A study investigated various substituted benzothiazines for their cytotoxic effects on human cancer cell lines. Compounds with specific substitutions showed enhanced activity compared to standard chemotherapeutics like doxorubicin .

- Anti-inflammatory Study : In an animal model of inflammation, administration of a derivative led to a significant decrease in paw edema compared to control groups, indicating strong anti-inflammatory properties .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 3-benzyl-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the benzothiazine core formation. Key steps include:

Core Construction : Cyclocondensation of thiourea derivatives with α-haloketones or aldehydes under acidic conditions.

Benzylation : Introduction of the benzyl group via nucleophilic substitution or coupling reactions using benzyl halides.

- Critical Reagents : Benzyl bromide, thiourea, and catalysts like K₂CO₃ or Pd-based catalysts for coupling.

- Optimization : Reaction temperatures (80–120°C) and solvent selection (DMF or THF) significantly impact yield. Purification via column chromatography (silica gel, hexane/EtOAc) ensures >90% purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., bond angles, torsion angles) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm) .

- Purity Assessment :

- HPLC-MS : Quantifies impurities (<2%) using C18 columns and acetonitrile/water gradients .

- Thermal Stability :

- DSC/TGA : Determines decomposition temperatures (typically >200°C) .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with DNA?

- Methodological Answer :

- Spectroscopic Techniques :

- UV-Vis Titration : Monitor hypochromicity at λ = 260 nm to assess binding constants (e.g., ) .

- Fluorescence Quenching : Measure Stern-Volmer constants to evaluate dynamic/static quenching mechanisms .

- Computational Analysis :

- Density Functional Theory (DFT) : Simulate HOMO-LUMO interactions between the compound and DNA base pairs (e.g., guanine-cytosine) .

- Thermodynamic Parameters :

- Van’t Hoff Analysis : Calculate ΔG, ΔH, and ΔS from temperature-dependent binding studies .

Q. How to resolve contradictions in pharmacological data for benzothiazine derivatives?

- Methodological Answer :

- Comparative Pharmacokinetics :

- In Vitro/In Vivo Correlation : Use liver microsomes and plasma protein binding assays to validate bioavailability discrepancies .

- Receptor Profiling :

- Molecular Docking : Screen against targets (e.g., COX-2, TNF-α) to identify off-target effects using AutoDock Vina .

- Data Validation :

- Reproducibility Checks : Repeat assays under standardized conditions (pH 7.4, 37°C) with positive/negative controls .

Q. What strategies enhance regioselectivity in derivatizing the benzothiazine core?

- Methodological Answer :

- Directing Groups :

- Electron-Withdrawing Substituents : Nitro or carbonyl groups at C3 improve electrophilic substitution at C6 .

- Catalytic Systems :

- Pd-Catalyzed C-H Activation : Achieve >80% regioselectivity for arylations using Pd(OAc)₂ and ligands like PPh₃ .

- Solvent Effects :

- Polar Aprotic Solvents (DMSO) : Favor SN2 mechanisms for alkylation at the thiazine nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。